1,12-Dodecanediaminium, N,N'-bis((4-chlorophenyl)methyl)-N,N,N',N'-tetramethyl-, dibromide
Description
This compound is a dicationic dibromide salt featuring a 1,12-dodecanediaminium core. Each nitrogen atom in the diaminium backbone is substituted with a tetramethyl group and a (4-chlorophenyl)methyl moiety, resulting in the formula C₃₀H₄₆Br₂Cl₂N₂ (inferred from ). Such dicationic ionic liquids are studied for their thermal stability, solubility, and applications in catalysis or biomedicine .
Properties
CAS No. |
24737-60-8 |
|---|---|
Molecular Formula |
C30H48Br2Cl2N2 |
Molecular Weight |
667.4 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl-[12-[(4-chlorophenyl)methyl-dimethylazaniumyl]dodecyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C30H48Cl2N2.2BrH/c1-33(2,25-27-15-19-29(31)20-16-27)23-13-11-9-7-5-6-8-10-12-14-24-34(3,4)26-28-17-21-30(32)22-18-28;;/h15-22H,5-14,23-26H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
YKYJZUGHTFVSFH-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide typically involves the reaction of 1,12-dodecanediamine with 4-chlorobenzyl chloride in the presence of a methylating agent such as methyl iodide. The reaction conditions often include an organic solvent like dichloromethane and a base such as sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the replacement of the chlorophenyl groups with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in developing new antimicrobial agents and disinfectants.
Industry: The compound is used in the formulation of cleaning agents, fabric softeners, and surfactants due to its surface-active properties.
Mechanism of Action
The mechanism by which 1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide exerts its effects involves the disruption of microbial cell membranes. The quaternary ammonium groups interact with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the compound’s hydrophobic and hydrophilic regions, which allow it to integrate into the membrane and destabilize it.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs differ in spacer length, substituent groups, and counterions. Key comparisons include:
Key Observations:
Spacer Flexibility vs. Rigidity :
- The dodecane spacer in the target compound provides flexibility, favoring dynamic interactions in ionic liquids. In contrast, the phenylene spacer in enhances thermal stability but reduces conformational freedom .
- Shorter spacers (e.g., C₃ in ) may limit hydrophobic interactions but improve solubility .
Hydroxy and triazine groups () enable hydrogen bonding and coordination, broadening application scope in catalysis or materials science .
Counterion Influence :
- Bromide (Br⁻) ions, as in the target compound, typically increase ionic conductivity compared to chloride (Cl⁻) or mesylate (), but may reduce thermal stability .
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